Trimethyloxonium

Description

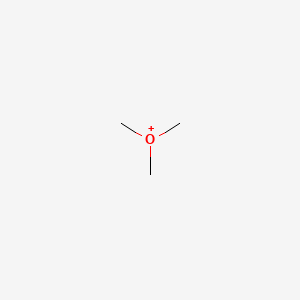

Structure

3D Structure

Propriétés

Numéro CAS |

43625-65-6 |

|---|---|

Formule moléculaire |

C3H9O+ |

Poids moléculaire |

61.1 g/mol |

Nom IUPAC |

trimethyloxidanium |

InChI |

InChI=1S/C3H9O/c1-4(2)3/h1-3H3/q+1 |

Clé InChI |

QDNCLIPKBNMUPP-UHFFFAOYSA-N |

SMILES |

C[O+](C)C |

SMILES canonique |

C[O+](C)C |

Numéros CAS associés |

12116-05-1 (hexafluorophosphate(-1)) 54075-76-2 (hexachloroantimonate(-1)) |

Synonymes |

trimethyloxonium trimethyloxonium hexachloroantimonate (-1) trimethyloxonium hexafluorophosphate (-1) |

Origine du produit |

United States |

Foundational & Exploratory

What are the properties of Trimethyloxonium tetrafluoroborate?

An In-depth Technical Guide to Trimethyloxonium Tetrafluoroborate for Researchers and Drug Development Professionals

Introduction

This compound tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile electrophilic methylating agent used extensively in organic synthesis.[1] With the chemical formula [(CH₃)₃O]⁺[BF₄]⁻, it serves as a synthetic equivalent of the methyl cation (CH₃⁺).[1] Its high reactivity, coupled with its solid, non-volatile nature, makes it a preferred choice over other potent methylating agents like methyl triflate or "magic methyl" (methyl fluorosulfonate), especially in applications requiring mild reaction conditions.[1][2] This guide provides a comprehensive overview of its properties, reactivity, applications, and detailed experimental protocols relevant to research and development professionals.

Core Properties

This compound tetrafluoroborate is a white, crystalline solid that is highly sensitive to moisture.[1][3] It should be stored under an inert atmosphere at low temperatures (-20 °C) to prevent degradation.[1][4] While it is rapidly hydrolyzed by water, it is stable enough to be handled quickly in the open atmosphere for weighing.[1]

Physical and Chemical Data

The quantitative properties of this compound tetrafluoroborate are summarized in the table below. It is noteworthy that the reported melting point varies significantly in the literature, a fact attributed to differences in preparation methods and determination techniques.[1][5]

| Property | Value | Reference(s) |

| Molecular Formula | [(CH₃)₃O]⁺[BF₄]⁻ or C₃H₉BF₄O | [1][6][7] |

| Molar Mass | 147.91 g·mol⁻¹ | [1][7] |

| Appearance | White to off-white crystalline solid | [1][6][8] |

| Melting Point | 179.6–180 °C (dec.)[1] ~200 °C[6] 195 - 205 °C 141–143 °C (dec.)[2] | [1][2] |

| Solubility | Soluble: Nitrobenzene, nitromethane, hot acetone, liquid sulfur dioxide.[9] Slightly Soluble: Dichloromethane, chloroform.[9] Insoluble: Common organic solvents (e.g., ether). Reacts violently with water. [7][10] | [7][9][10] |

| Storage Temperature | 2°C to 8°C[6][9] or -20°C[1][4] | [1][4][6][9] |

Safety and Handling

This compound tetrafluoroborate is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7][10] Due to its violent reaction with water, it is critical to handle it in a dry, inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.[7][10][11] A key advantage is its non-volatile nature, which significantly reduces inhalation hazards compared to other liquid methylating agents.[2][3]

Reactivity and Mechanism

The synthetic utility of this compound tetrafluoroborate stems from the high electrophilicity of the this compound cation. It is a powerful methyl donor, capable of methylating a wide range of weak nucleophiles via an Sₙ2 mechanism. The tetrafluoroborate anion is non-nucleophilic, preventing competitive side reactions.

The general reaction involves the attack of a nucleophile (Nu) on one of the methyl groups of the [(CH₃)₃O]⁺ cation. This displaces a neutral molecule of dimethyl ether, a convenient and volatile byproduct.

It is particularly effective for the methylation of functional groups that are sensitive to the strongly acidic or basic conditions required by other methods. This includes amides, lactams, sulfides, carboxylic acids, phenols, and enolates.[5]

Experimental Protocols

The following protocols are adapted from Organic Syntheses, a trusted source for reliable chemical preparations.

Protocol 1: Preparation of this compound Tetrafluoroborate

This procedure describes a convenient, one-step synthesis from commercially available reagents.[1]

Materials:

-

Dichloromethane (CH₂Cl₂, 80 mL, anhydrous)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 38.4 g, 0.271 mole)

-

Dimethyl ether ((CH₃)₂O, ~75 mL, anhydrous gas)

-

Epichlorohydrin (28.4 g, 0.307 mole)

-

Diethyl ether (anhydrous, for washing)

Procedure:

-

Setup: A 500-mL three-necked flask is fitted with a mechanical stirrer, a Dewar condenser cooled with a dry ice/acetone mixture, and a gas inlet tube. The system is maintained under a dry nitrogen atmosphere.

-

Charging the Flask: The flask is charged with 80 mL of anhydrous dichloromethane and 38.4 g of boron trifluoride diethyl etherate.

-

Addition of Dimethyl Ether: With gentle stirring, dry dimethyl ether gas is passed into the solution until approximately 75 mL has condensed.

-

Addition of Epichlorohydrin: The gas inlet is replaced with a dropping funnel containing 28.4 g of epichlorohydrin. The epichlorohydrin is added dropwise over 15 minutes with vigorous stirring.

-

Reaction: The mixture is stirred overnight under a nitrogen atmosphere. The reaction is often complete within 2–3 hours.

-

Isolation: The stirrer is replaced with a filter stick, and the supernatant liquid is removed from the crystalline product under nitrogen.

-

Washing and Drying: The white solid is washed with two 100-mL portions of anhydrous dichloromethane and two 100-mL portions of anhydrous diethyl ether. The salt is then dried under a stream of nitrogen to yield the final product.

Protocol 2: Methyl Esterification of a Carboxylic Acid

This protocol details the methylation of 4-acetoxybenzoic acid and serves as a general method for the esterification of various carboxylic acids, including those with sensitive functional groups or steric hindrance.[12]

Materials:

-

This compound tetrafluoroborate (1.63 g, 0.0110 mole)

-

4-Acetoxybenzoic acid (1.80 g, 0.0100 mole)

-

Dichloromethane (CH₂Cl₂, 75 mL, anhydrous)

-

Diisopropylethylamine (Hünig's base, 1.4 g, 0.011 mole)

Procedure:

-

Setup: A 100-mL round-bottomed flask is charged with this compound tetrafluoroborate (1.63 g), 4-acetoxybenzoic acid (1.80 g), and 75 mL of dichloromethane. Note that the oxonium salt is only slightly soluble.[12]

-

Base Addition: A magnetic stir bar is added, and while stirring the suspension, diisopropylethylamine (1.4 g) is introduced via syringe. The base deprotonates the carboxylic acid, generating the more nucleophilic carboxylate anion in situ.

-

Reaction: The flask is stoppered and stirring is continued at room temperature for 16–24 hours. During this time, the suspended oxonium salt will dissolve as it reacts.

-

Workup: The reaction mixture is transferred to a separatory funnel and extracted sequentially with three 50-mL portions of 1 N HCl, three 50-mL portions of 1 N aqueous potassium hydrogen carbonate, and one 50-mL portion of saturated aqueous sodium chloride.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.

-

Purification: The crude product is purified by bulb-to-bulb distillation to yield methyl 4-acetoxybenzoate. This method is effective for a wide variety of carboxylic acids, providing high yields and purity.[13]

Applications in Drug Development

The mild and neutral conditions afforded by this compound tetrafluoroborate make it an invaluable tool in medicinal chemistry and drug development.

-

Late-Stage Functionalization: It allows for the methylation of complex molecules with multiple functional groups without the need for extensive use of protecting groups.

-

Esterification of Sensitive Substrates: It is used to prepare methyl esters of complex carboxylic acids where traditional acid-catalyzed methods would cause degradation or rearrangement.[9]

-

Bio-conjugation and Derivatization: Its ability to selectively methylate specific nucleophiles can be harnessed for derivatizing biomolecules for analytical purposes, such as preparing samples for mass spectrometry.[14]

-

Synthesis of Heterocycles: Oxonium salts are used as quaternizing agents for various heterocyclic amines, which are common scaffolds in pharmaceutical compounds.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. This compound-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ester - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. reddit.com [reddit.com]

- 11. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

- 14. 三甲基氧鎓四氟硼酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis and Preparation of Meerwein's Salt: A Technical Guide for Researchers

Introduction

Meerwein's salts, named after their discoverer Hans Meerwein, are a class of powerful and versatile alkylating agents widely used in organic synthesis.[1][2] These trialkyloxonium salts, most commonly triethyloxonium tetrafluoroborate ([(CH₃CH₂)₃O]⁺[BF₄]⁻) and trimethyloxonium tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻), are valued for their ability to effect alkylations under neutral or mild conditions.[1][3] As white, crystalline solids soluble in polar organic solvents, they serve as potent electrophiles for the alkylation of a wide range of nucleophiles, including ethers, sulfides, amides, and ketones.[1][4]

This technical guide provides an in-depth overview of the synthesis and preparation of both triethyloxonium and this compound tetrafluoroborate. It includes detailed experimental protocols derived from established literature, quantitative data for reaction components, and critical information regarding safe handling and storage.

General Synthesis Principle and Reaction Mechanism

The most convenient and widely adopted synthesis of Meerwein's salts involves the reaction of boron trifluoride etherate (a Lewis acid) with a dialkyl ether and epichlorohydrin.[1][4] The reaction proceeds through the formation of a mixed oxonium ion intermediate. The boron trifluoride activates the epichlorohydrin, facilitating a nucleophilic attack by the dialkyl ether to open the epoxide ring. This forms an intermediate which then serves as an alkylating agent for another molecule of the dialkyl ether, ultimately yielding the stable trialkyloxonium tetrafluoroborate salt.[5]

Synthesis of Triethyloxonium Tetrafluoroborate

This preparation, based on the procedure by Meerwein and coworkers, provides a reliable and high-yield synthesis of triethyloxonium tetrafluoroborate from commercially available reagents.[4][6]

Experimental Protocol

-

Apparatus Setup : Assemble a 2-liter, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube. All glassware must be oven-dried and assembled while hot, then cooled under a stream of dry nitrogen to ensure anhydrous conditions.[4]

-

Reagent Charging : Charge the flask with 500 mL of sodium-dried diethyl ether and 284 g (2.00 moles) of freshly distilled boron trifluoride etherate.[4][6]

-

Reaction : Begin stirring the solution and add 140 g (1.51 moles) of epichlorohydrin dropwise from the dropping funnel. The rate of addition should be controlled to maintain a vigorous reflux (approximately 1 hour).[6]

-

Reaction Completion : After the addition is complete, continue to reflux the mixture for an additional hour. Then, allow the flask to stand at room temperature overnight, during which time the product will crystallize.[6]

-

Isolation : Replace the stirrer with a filter stick (cannula). While maintaining a positive pressure of dry nitrogen, withdraw the supernatant ether from the crystalline mass.[4]

-

Washing and Drying : Wash the crystals with three 500-mL portions of sodium-dried diethyl ether. Transfer the flask to a dry box, collect the colorless crystals on a sintered-glass filter, and bottle immediately in a stream of dry nitrogen.[4]

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| Boron Trifluoride Etherate | 141.93 | 284 g (252 mL) | 2.00 |

| Epichlorohydrin | 92.52 | 140 g (119 mL) | 1.51 |

| Diethyl Ether (Anhydrous) | 74.12 | 500 mL | (Solvent) |

| Product | Molar Mass ( g/mol ) | Expected Yield | Melting Point |

| Triethyloxonium Tetrafluoroborate | 189.99 | 244–272 g (85–95%)[4][6] | 91–92 °C (dec.)[4] |

Synthesis of this compound Tetrafluoroborate

This compound tetrafluoroborate can be prepared via two primary methods. Method A is a direct synthesis analogous to the triethyl variant, while Method B utilizes pre-synthesized triethyloxonium tetrafluoroborate as a reagent.

Method A: Direct Synthesis from Dimethyl Ether

This procedure is a convenient, single-step preparation from inexpensive, commercially available reagents.[2][3]

-

Apparatus Setup : Equip a 500-mL, three-necked flask with a mechanical stirrer, a Dewar condenser cooled with a dry ice-acetone mixture, and a gas inlet tube. Connect the condenser outlet to a bubbler. Ensure all glassware is dry.[2]

-

Reagent Charging : Charge the flask with 80 mL of anhydrous dichloromethane and 38.4 g (0.271 mole) of boron trifluoride diethyl etherate. Establish a nitrogen atmosphere.[2]

-

Dimethyl Ether Addition : With gentle stirring, pass dry dimethyl ether gas into the solution until approximately 75 mL has condensed.[2]

-

Reaction : Replace the gas inlet tube with a pressure-equalizing dropping funnel containing 28.4 g (0.307 mole) of epichlorohydrin. Add the epichlorohydrin dropwise over 15 minutes with vigorous stirring. Stir the mixture overnight under a nitrogen atmosphere.[2][3]

-

Isolation and Washing : Remove the supernatant liquid via a filter stick under nitrogen. Wash the crystalline product with two 100-mL portions of anhydrous dichloromethane and two 100-mL portions of sodium-dried diethyl ether.[2][3]

-

Drying : Dry the salt by passing a stream of dry nitrogen over the crystals until the ether odor is no longer detectable.[3]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| Boron Trifluoride Etherate | 141.93 | 38.4 g (33.3 mL) | 0.271 |

| Dimethyl Ether | 46.07 | ~75 mL (liquid) | (Excess) |

| Epichlorohydrin | 92.52 | 28.4 g (24.1 mL) | 0.307 |

| Dichloromethane (Anhydrous) | 84.93 | 80 mL | (Solvent) |

| Product | Molar Mass ( g/mol ) | Expected Yield | Melting Point |

| This compound Tetrafluoroborate | 147.94 | 28–29 g (92.5–96.5%)[2] | 179.6–180.0 °C (dec.)[2] |

Method B: Synthesis from Triethyloxonium Tetrafluoroborate

This method relies on an alkyl-exchange reaction where the more reactive triethyloxonium salt methylates dimethyl ether.[3][7]

-

Apparatus Setup : In a 1-liter, three-necked flask equipped with a stirrer, gas inlet tube, and drying tube, dissolve 170 g (0.90 mole) of freshly prepared triethyloxonium tetrafluoroborate in 500 mL of anhydrous methylene chloride.[7]

-

Reaction : Immerse the flask in an ice bath. Pass 138 g (3.00 moles) of dry dimethyl ether into the stirred solution from a tared cylinder over approximately 2 hours. The product will begin to solidify.[7]

-

Crystallization : Allow the reaction mixture to stand overnight at room temperature to complete crystallization.[7]

-

Isolation and Washing : Withdraw the supernatant methylene chloride from the crystalline mass using a filter stick under a nitrogen atmosphere. Wash the crystals with three 100-mL portions of anhydrous methylene chloride.[7]

-

Drying : Transfer the flask to a dry box. Collect the product on a sintered-glass filter and dry for 2 hours in a vacuum desiccator.[7]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| Triethyloxonium Tetrafluoroborate | 189.99 | 170 g | 0.90 |

| Dimethyl Ether | 46.07 | 138 g | 3.00 |

| Methylene Chloride (Anhydrous) | 84.93 | 500 mL | (Solvent) |

| Product | Molar Mass ( g/mol ) | Expected Yield | Melting Point |

| This compound Tetrafluoroborate | 147.94 | 114–124 g (86–94%)[7] | 141–143 °C (dec.)[7] |

Experimental Synthesis Workflow

The overall workflow for the synthesis of Meerwein's salt emphasizes the need for strictly anhydrous conditions at every stage, from initial setup to final storage.

Safety, Handling, and Storage

The synthesis and handling of Meerwein's salts require stringent safety protocols due to their hazardous nature.

-

Hazards : Trialkyloxonium salts are highly toxic, corrosive, and suspected carcinogens.[5] They react violently with water.[8] The reagents used in the synthesis, such as boron trifluoride etherate and epichlorohydrin, are also corrosive and toxic.

-

Handling : All operations must be conducted in a well-ventilated chemical fume hood.[9] Rigorously dry, inert conditions are mandatory, as the salts are extremely hygroscopic and hydrolyze rapidly.[4][8] The use of a dry box for weighing and transferring the final product is strongly recommended.[4] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

-

Storage : Meerwein's salts must be stored in tightly sealed containers under an inert atmosphere to prevent contact with moisture.[8] It is recommended to store them at low temperatures (e.g., in a refrigerator at 2–8 °C) to minimize degradation.[8][9] Triethyloxonium tetrafluoroborate is particularly unstable and should be used within a few days of preparation or stored indefinitely under anhydrous ether.[4]

-

Spills and Waste : In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material and collect it in a sealed container for hazardous waste disposal.[8] All chemical waste must be disposed of in accordance with local and institutional regulations.[6]

References

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Trimethyloxonium Cation: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethyloxonium cation, [(CH₃)₃O]⁺, is a powerful and synthetically valuable organic cation, most commonly utilized in the form of its tetrafluoroborate salt, known as Meerwein's salt. Its high reactivity as a methylating agent stems from the potent electrophilicity of the methyl groups attached to the positively charged oxygen atom. This guide provides a comprehensive technical overview of the structure and stability of the this compound cation, including its geometric parameters, spectroscopic signatures, and decomposition pathways. Detailed experimental protocols for its synthesis and handling are also presented, alongside visualizations of its structure and relevant chemical transformations. This document is intended to serve as a core resource for researchers in organic synthesis, medicinal chemistry, and other scientific disciplines who employ or are investigating the properties of this highly reactive species.

Structure of the this compound Cation

The this compound cation possesses a pyramidal geometry around the central oxygen atom, analogous to isoelectronic species such as trimethylamine. The oxygen atom is sp³-hybridized, with three of the hybrid orbitals forming sigma bonds with the methyl groups and the fourth containing a lone pair of electrons. The positive formal charge on the oxygen atom significantly influences the cation's geometry and reactivity.

Geometrical Parameters

Precise experimental determination of the this compound cation's structure via X-ray crystallography has been challenging due to its reactivity and the difficulty in obtaining suitable single crystals. However, computational studies, particularly ab initio calculations on the structurally similar protonated dimethyl ether, provide valuable insights into its geometric parameters.

| Parameter | Value | Method |

| C-O Bond Length | ~1.49 Å | Analogy to Triethyloxonium hexafluorophosphate (X-ray)[1] |

| C-O-C Bond Angle | ~109.4°–115.5° | Analogy to Triethyloxonium hexafluorophosphate (X-ray)[1] |

| ¹H NMR (in liquid SO₂) | δ 4.54 ppm (singlet) | Experimental[2] |

| ¹³C NMR (in CD₂Cl₂/SO₂) | δ 78.8 ppm | Experimental |

Table 1: Structural and Spectroscopic Data for the this compound Cation and its Derivatives.

Figure 1: Pyramidal structure of the this compound cation.

Stability of the this compound Cation

The stability of the this compound cation is a critical factor governing its utility in chemical synthesis. It is a highly reactive species, and its stability is significantly influenced by its environment, particularly the presence of nucleophiles such as water.

Intrinsic Stability

In the absence of nucleophiles, this compound salts, such as the tetrafluoroborate, are moderately stable solids that can be stored for short periods, preferably at low temperatures (-20 °C) under an inert atmosphere.[3] The melting point of this compound tetrafluoroborate has been reported to vary depending on the synthetic procedure, with values ranging from 141-143 °C to as high as 179.6–180 °C with decomposition.[2][3]

Reactivity with Water (Hydrolysis)

The this compound cation is extremely sensitive to moisture and undergoes rapid hydrolysis to form dimethyl ether and methanol.[3] This reaction underscores the necessity of handling this compound salts under strictly anhydrous conditions.

The reaction proceeds via nucleophilic attack of a water molecule on one of the electrophilic methyl groups.

Figure 2: Hydrolysis pathway of the this compound cation.

Acidity (pKa)

Experimental Protocols

The synthesis of this compound salts requires anhydrous conditions and careful handling of reagents. The most common and convenient preparation of this compound tetrafluoroborate is the Meerwein synthesis.[2][4]

Synthesis of this compound Tetrafluoroborate (Meerwein's Salt)

This procedure is adapted from Organic Syntheses.[2]

Reaction Scheme:

4 (C₂H₅)₂O·BF₃ + 6 (CH₃)₂O + 3 C₃H₅ClO → 3 [(CH₃)₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OCH₃)₃ + 4 (C₂H₅)₂O

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dimethyl ether ((CH₃)₂O), dried

-

Epichlorohydrin

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube is charged with anhydrous dichloromethane and boron trifluoride diethyl etherate under a nitrogen atmosphere.

-

The solution is cooled, and dry dimethyl ether is bubbled through until the desired volume is absorbed.

-

Epichlorohydrin is added dropwise to the stirred solution.

-

The reaction mixture is stirred, typically overnight, allowing the this compound tetrafluoroborate to crystallize.

-

The crystalline product is isolated by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in vacuo.

Figure 3: Experimental workflow for the synthesis of this compound tetrafluoroborate.

Applications in Drug Development and Organic Synthesis

The primary application of the this compound cation is as a potent methylating agent for a wide variety of nucleophiles, including alcohols, phenols, carboxylic acids, amides, and various heterocycles.[2] Its high reactivity allows for methylations to occur under mild conditions, which is particularly valuable in the synthesis of complex molecules and active pharmaceutical ingredients where sensitive functional groups must be preserved.

The methylation of a generic nucleophile (Nu:) can be represented as follows:

Figure 4: General methylation reaction using the this compound cation.

Conclusion

The this compound cation is a cornerstone of synthetic organic chemistry, providing a powerful tool for the introduction of methyl groups. Its pyramidal structure and the positive charge on the oxygen atom render it highly electrophilic. While its inherent stability is moderate, its extreme sensitivity to moisture necessitates careful handling. The detailed structural and stability data, along with the provided experimental protocols, offer a solid foundation for the safe and effective utilization of this important reactive intermediate in research and development. Further computational and experimental studies are warranted to precisely determine its pKa and to quantify the kinetics of its hydrolysis, which would provide an even deeper understanding of its reactivity profile.

References

An In-depth Technical Guide to the Safe Handling and Application of Trimethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Trimethyloxonium tetrafluoroborate, commonly known as Meerwein's salt, is a powerful and versatile electrophilic methylating agent used extensively in organic synthesis.[1][2] Its utility in forming methyl esters, ethers, and modifying a wide array of nucleophilic functional groups makes it an invaluable tool in research and drug development.[3][4] However, its high reactivity, particularly its sensitivity to moisture, necessitates stringent safety precautions and handling protocols. This guide provides a comprehensive overview of its properties, hazards, and detailed procedures for its safe use in a laboratory setting.

Core Properties and Characteristics

This compound tetrafluoroborate is a white, crystalline solid.[2] While it can be handled briefly in the open atmosphere for weighing, it is highly sensitive to moisture and will rapidly decompose upon exposure.[3] Its non-volatile nature is a significant safety advantage over other potent methylating agents like methyl triflate or methyl fluorosulfonate, as the hazards associated with inhalation are greatly reduced.[3][5]

Physical and Chemical Properties

The fundamental properties of this compound tetrafluoroborate are summarized below. Note that the reported melting point can vary depending on the preparation method and the rate of heating.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BF₄O | [4] |

| Molecular Weight | 147.91 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | ~179-180 °C (dec.) | [3][6] |

| 141-143 °C (dec.) | [3] | |

| 200 °C | [7] | |

| Decomposition | Thermal decomposition studied between 50-350 °C | [8] |

Solubility Data

The reagent's solubility is a critical factor for its use in synthesis. It is notably insoluble in many common non-polar organic solvents.

| Solvent | Solubility | Source(s) |

| Nitrobenzene | Soluble | [4][7][9] |

| Nitromethane | Soluble | [3][4][9] |

| Liquid Sulfur Dioxide | Soluble | [3][4][9] |

| Chloroform | Soluble | [4][9] |

| Hot Acetone | Soluble | [4][9] |

| Dichloromethane (DCM) | Slightly soluble / Suspension | [4][9][10] |

| Water | Reacts violently | [6] |

Hazard Identification and Safety Precautions

This compound tetrafluoroborate is classified as a corrosive solid that causes severe skin burns and eye damage.[5][11] The primary hazard stems from its violent reaction with water, which leads to its decomposition.[6]

Reactivity and Decomposition

Reaction with Water: The salt hydrolyzes readily upon contact with moisture. This reaction is highly exothermic and produces dimethyl ether, methanol, and corrosive tetrafluoroboric acid.[3]

[Me₃O]⁺[BF₄]⁻ + H₂O → Me₂O + MeOH + H⁺[BF₄]⁻[3]

Hazardous Decomposition Products: Thermal decomposition or combustion can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this reagent.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles (EN 166 standard) and a face shield. | Protects against splashes and dust, which can cause severe eye damage.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which leads to severe chemical burns.[5] |

| Skin/Body Protection | Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron. | Protects skin from accidental spills and contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH/MSHA approved respirator if dusts are generated outside of a hood. | The material is non-volatile, but dust inhalation should be avoided.[5] |

Handling, Storage, and Waste Disposal

Proper procedures for handling and storage are crucial to maintain the reagent's efficacy and ensure laboratory safety.

Storage

-

Condition: Store in a tightly sealed container in a refrigerator or freezer (+2°C to +8°C is recommended).[7][9]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[3]

-

Location: Keep in a dry, cool, and well-ventilated area designated for corrosive materials.

-

Incompatibilities: Store away from water, moist air, and strong oxidizing agents.

Handling Workflow

The following diagram outlines the standard workflow for handling this compound tetrafluoroborate safely.

Caption: Workflow for Safe Handling of this compound Tetrafluoroborate.

Spill and Waste Management

-

Spills: In case of a spill, evacuate the area. Wear full PPE. Do not use water. Cover the spill with a dry, inert material like sand or vermiculite.[10] Sweep up carefully, avoiding dust formation, and place into a suitable, dry, labeled container for disposal.

-

Waste Disposal: Unreacted material is a hazardous waste. Quench excess or residual reagent by slowly and carefully adding it to a stirred beaker of water or a dilute solution of sodium bicarbonate in a fume hood. The resulting aqueous solution can then be neutralized and disposed of according to local institutional guidelines.

Experimental Protocols

All operations must be carried out under rigorously dry conditions using oven- or flame-dried glassware under an inert atmosphere of nitrogen or argon.[5]

Protocol: Preparation of this compound Tetrafluoroborate

This procedure is adapted from Organic Syntheses.[3][6] It involves the reaction of boron trifluoride etherate with dimethyl ether and epichlorohydrin.

-

Apparatus Setup: Assemble a 500-mL, three-necked flask with a mechanical stirrer, a Dewar condenser (cooled with dry ice/acetone), and a gas inlet tube. Dry all glassware in an oven at 110°C and assemble while hot, cooling under a stream of dry nitrogen.

-

Initial Charge: Charge the flask with 80 mL of anhydrous dichloromethane and 38.4 g (33.3 mL) of boron trifluoride diethyl etherate.

-

Dimethyl Ether Addition: With gentle stirring, pass dry dimethyl ether into the solution until approximately 75 mL has condensed in the flask.

-

Epichlorohydrin Addition: Replace the gas inlet tube with a pressure-equalizing dropping funnel. Add 28.4 g (24.1 mL) of epichlorohydrin dropwise over 15 minutes with vigorous stirring.

-

Reaction: Stir the mixture overnight under a nitrogen atmosphere. The product will crystallize out of the solution.

-

Isolation: Replace the stirrer with a filter stick (cannula). While maintaining a nitrogen atmosphere, draw off the supernatant liquid.

-

Washing: Wash the white crystalline product with two 100-mL portions of anhydrous dichloromethane, followed by two 100-mL portions of anhydrous diethyl ether.

-

Drying: Dry the salt by passing a stream of nitrogen over the crystals until the ether odor is gone. The typical yield is 28–29 g (92.5–96.5%).

Protocol: Esterification of a Carboxylic Acid

This procedure details the methylation of 4-acetoxybenzoic acid and is adapted from Organic Syntheses.[10] It serves as a general method for esterifying carboxylic acids, particularly those sensitive to harsh acidic conditions.

Caption: Experimental Workflow for Methyl Esterification using Meerwein's Salt.

-

Setup: In a 100-mL round-bottomed flask, combine 4-acetoxybenzoic acid (1.80 g, 0.0100 mole), this compound tetrafluoroborate (1.63 g, 0.0110 mole), and 75 mL of anhydrous dichloromethane.[10] Add a magnetic stir bar.

-

Base Addition: While stirring the suspension, add diisopropylethylamine (1.4 g, 0.011 mole) via syringe.[10] The hindered amine deprotonates the carboxylic acid in situ to form the more nucleophilic carboxylate.

-

Reaction: Stopper the flask and stir the mixture at room temperature for 16–24 hours.[10]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract with three 50-mL portions of 1 N hydrochloric acid (to remove the amine).[10]

-

Extract with three 50-mL portions of 1 N potassium hydrogen carbonate (to remove any unreacted acid).[10]

-

Wash with one 50-mL portion of saturated aqueous sodium chloride (brine).[10]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can be further purified.[10]

Chemical Relationships and Hazard Logic

The safe handling of this compound tetrafluoroborate is dictated by its chemical properties. The diagram below illustrates the logical flow from its primary characteristic to the necessary handling precautions.

Caption: Hazard and Precaution Relationship for this compound Tetrafluoroborate.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound tetrafluoroborate, 96% | Fisher Scientific [fishersci.ca]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Synthesis of this compound tetrafluoroborate - Chempedia - LookChem [lookchem.com]

- 6. This compound Tetrafluoroborate | 420-37-1 [amp.chemicalbook.com]

- 7. The thermal decomposition of this compound salts and its relation to the conversion of methanol into hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. This compound Tetrafluoroborate CAS#: 420-37-1 [m.chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

Solubility of Trimethyloxonium Salts in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium salts, particularly this compound tetrafluoroborate, are powerful methylating agents widely employed in organic synthesis due to their high reactivity and utility in forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1] The efficacy of these reagents is intrinsically linked to their solubility in various organic solvents, which dictates reaction conditions, rates, and overall yield. This technical guide provides a comprehensive overview of the solubility of this compound tetrafluoroborate in common organic solvents, based on available literature. It also outlines a general experimental protocol for determining the solubility of air- and moisture-sensitive reagents.

Core Concepts in Solubility

The solubility of an ionic compound like this compound tetrafluoroborate is governed by the principle of "like dissolves like." Polar solvents are generally required to dissolve ionic salts. The dissolution process involves the stabilization of the this compound cation and the tetrafluoroborate anion by solvent molecules. The limited solubility in some polar aprotic solvents suggests a significant lattice energy for the crystalline salt.

Qualitative and Quantitative Solubility Data

While precise quantitative solubility data for this compound tetrafluoroborate is not widely reported in the literature, a consistent qualitative understanding has been established. The following table summarizes the available information. For comparison, a quantitative data point for the closely related triethyloxonium tetrafluoroborate is included, though it should be noted that the trimethyl derivative is generally considered to be less soluble.[1]

| Solvent Family | Solvent | This compound Tetrafluoroborate Solubility | Triethyloxonium Tetrafluoroborate Solubility |

| Halogenated | Dichloromethane (DCM) | Slightly Soluble / Sparingly Soluble (Often used as a suspension)[1][2] | 20 mg/mL (clear, colorless solution)[3][4] |

| Dichloroethane | Sparingly Soluble (Often used as a suspension)[1] | Soluble | |

| Chloroform | Soluble[1][2] | Soluble[1] | |

| Nitroalkanes | Nitromethane | Soluble[1][2] | Soluble |

| Nitrobenzene | Soluble[5] | Not specified | |

| Ethers | Diethyl Ether | Insoluble[1] | Reacts/Complexes (Used in synthesis) |

| Tetrahydrofuran (THF) | Insoluble (Risk of polymerization)[6] | Not specified | |

| Ketones | Acetone | Soluble (when hot)[2] | Not specified |

| Inorganic | Liquid Sulfur Dioxide | Soluble[1] | Not specified |

| Other | Acetonitrile | Soluble (in the presence of a sulfonic acid)[7] | Not specified |

Experimental Protocol: Determination of Solubility for Air-Sensitive Solids

The following is a generalized protocol for determining the solubility of an air-sensitive compound like this compound tetrafluoroborate. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

Objective: To determine the solubility of an air-sensitive solid in a given organic solvent at a specific temperature.

Materials:

-

Air-sensitive solid (e.g., this compound tetrafluoroborate)

-

Anhydrous organic solvent

-

Schlenk flask or vial with a septum

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles (oven-dried)

-

Filter (e.g., syringe filter with a PTFE membrane)

-

Pre-weighed collection vial

Procedure:

-

Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas.

-

Addition of Solvent: Add a precise volume of the anhydrous organic solvent to the Schlenk flask.

-

Temperature Equilibration: Place the flask in the constant temperature bath and allow the solvent to reach the desired temperature.

-

Incremental Addition of Solid: Add a small, accurately weighed amount of the air-sensitive solid to the solvent.

-

Dissolution and Equilibration: Stir the mixture vigorously. Allow sufficient time for the solid to dissolve and for the solution to reach equilibrium. This may take several hours.

-

Saturation Point: Continue adding small, weighed portions of the solid until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Sample Withdrawal: Using a dry, inert gas-flushed syringe with a filter, carefully withdraw a known volume of the saturated solution, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the filtered solution to the pre-weighed collection vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum.

-

Mass Determination: Once the solvent is completely removed, weigh the collection vial containing the solid residue.

-

Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent withdrawn.

Logical Workflow for Handling and Use of this compound Salts

The following diagram illustrates a typical workflow for the handling and use of this compound salts in an organic synthesis reaction, emphasizing the considerations due to its air and moisture sensitivity.

Caption: A logical workflow for the use of this compound salts in organic synthesis.

Reactivity and Solvent Choice

The choice of solvent is not only dictated by solubility but also by the reactivity of the this compound salt. Ethereal solvents like diethyl ether and THF are generally avoided as they can be alkylated by the highly electrophilic oxonium salt, leading to potential side reactions and polymerization in the case of THF.[6] Halogenated solvents and nitroalkanes are common choices as they are relatively inert under typical reaction conditions. The use of a suspension in dichloromethane is a common strategy for reactions where high concentrations of the dissolved reagent are not necessary.[1] For substrates that are difficult to alkylate, a solvent in which the salt is fully soluble, such as nitromethane, may be required to achieve a reasonable reaction rate.[1]

Conclusion

This compound tetrafluoroborate exhibits a range of solubilities in common organic solvents, with a clear preference for polar, non-reactive media. While quantitative data remains elusive, the established qualitative solubility provides a strong foundation for solvent selection in synthetic applications. For reactions requiring complete dissolution, nitromethane or chloroform are suitable choices, whereas for many standard applications, a suspension in dichloromethane is effective. The provided experimental protocol offers a framework for researchers to determine precise solubility data under controlled conditions, further enhancing the rational application of this powerful methylating agent in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound Tetrafluoroborate CAS#: 420-37-1 [m.chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Electrophilic Methylation with Trimethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyloxonium tetrafluoroborate, commonly known as Meerwein's salt, is a powerful and versatile electrophilic methylating agent widely employed in organic synthesis.[1][2][3] Its high reactivity allows for the efficient methylation of a broad spectrum of nucleophiles, including those that are weakly reactive. This technical guide provides a comprehensive overview of the core mechanism of electrophilic methylation with this compound tetrafluoroborate, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻) is a white, crystalline solid that serves as a potent source of an electrophilic methyl group.[3] It is particularly valued in organic synthesis for its ability to methylate a wide array of functional groups under relatively mild conditions.[1] Its utility is especially pronounced in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates, where precise and efficient methylation is often a critical step.[1][4] Compared to other methylating agents like methyl halides, this compound tetrafluoroborate offers the advantage of being a more potent electrophile and is often easier to handle in a laboratory setting.[1] However, its high reactivity also necessitates careful handling, particularly its sensitivity to moisture.[1][3]

Core Mechanism of Electrophilic Methylation

The primary mechanism of electrophilic methylation with this compound tetrafluoroborate is a bimolecular nucleophilic substitution (S(_N)2) reaction. The this compound cation, [(CH₃)₃O]⁺, is a powerful electrophile due to the positively charged oxygen atom, which strongly polarizes the methyl groups. A nucleophile (Nu:⁻) attacks one of the methyl groups, leading to the displacement of dimethyl ether ((CH₃)₂O), a neutral and stable leaving group.

Reaction Scheme:

Nu:⁻ + [(CH₃)₃O]⁺[BF₄]⁻ → Nu-CH₃ + (CH₃)₂O + [BF₄]⁻

The tetrafluoroborate anion ([BF₄]⁻) is a non-nucleophilic counter-ion and typically does not participate in the reaction. The high electrophilicity of the this compound cation makes it capable of methylating even weak nucleophiles.[2]

Logical Relationship Diagram: Factors Influencing Reactivity

Caption: Factors influencing the outcome of methylation reactions.

Quantitative Data on Methylation Reactions

| Nucleophile Functional Group | Substrate Example | Product | Yield (%) | Reference |

| Tertiary Aryl Amide | N,N-Diethylbenzamide | Methyl benzoate | >95 | [1] |

| Carboxylic Acid (Hemin) | Protohemin IX | Protohemin IX dimethyl ester | 100 | [5] |

| Phenol | 2,4-Dichlorophenol | 2,4-Dichloroanisole | High | [6] |

| Aldehyde (O-alkylation) | 4-(Diethylamino)benzaldehyde | Quinoid iminium ion | High | [7] |

| Pyrrolin-2-one derivative | (Z)-5-(1-phenylmethylidene)-4-methoxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester | (Z)-2,4-dimethoxy-5-(1-phenylmethylidene)-5H-pyrrole-3-carboxylic acid methyl ester | 40 | [8] |

| Quinolone derivative | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Methyl 4-methoxyquinoline-3-carboxylate | High | [8] |

Note: "High" yield is reported in the cited literature without a specific percentage. Reaction conditions may vary between examples.

Experimental Protocols

Synthesis of this compound Tetrafluoroborate

A detailed and reliable procedure for the synthesis of this compound tetrafluoroborate is provided in Organic Syntheses.[2]

Materials:

-

Dichloromethane (anhydrous)

-

Boron trifluoride diethyl etherate

-

Dimethyl ether (dry)

-

Epichlorohydrin

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a Dewar condenser, and a gas inlet tube is charged with anhydrous dichloromethane and boron trifluoride diethyl etherate.

-

The flask is cooled with a dry ice/acetone bath, and dry dimethyl ether is passed into the solution.

-

Epichlorohydrin is added dropwise to the stirred solution.

-

The mixture is stirred overnight under a nitrogen atmosphere, during which a white crystalline solid forms.

-

The supernatant is removed, and the solid product is washed with anhydrous dichloromethane and then with anhydrous diethyl ether.

-

The resulting white crystalline solid is dried under a stream of nitrogen.

Yields: 92.5–96.5%[2]

General Protocol for Methylation of a Nucleophile

The following is a general procedure for the methylation of a nucleophilic substrate. The specific conditions (solvent, temperature, reaction time) may need to be optimized for a particular substrate.

Materials:

-

This compound tetrafluoroborate

-

Nucleophilic substrate

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

The nucleophilic substrate is dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

The solution is stirred, and this compound tetrafluoroborate (typically 1.1-1.5 equivalents) is added in one portion.

-

The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can range from 1 hour to overnight.[9]

-

Upon completion, the reaction is quenched, typically by the addition of a saturated aqueous solution of sodium bicarbonate or other suitable aqueous base.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified by an appropriate method (e.g., column chromatography, recrystallization).

Experimental Workflow Diagram

Caption: A typical workflow for methylation reactions.

Applications in Drug Development and Biological Research

The high reactivity and broad substrate scope of this compound tetrafluoroborate make it a valuable tool in drug discovery and development. It is frequently used for the synthesis of small molecules and intermediates where the introduction of a methyl group can significantly impact pharmacological properties such as potency, selectivity, and metabolic stability.

While a powerful synthetic tool, the application of this compound tetrafluoroborate as a direct probe in complex biological systems or for studying signaling pathways in vivo is limited. Its high reactivity and rapid hydrolysis in aqueous environments make it generally unsuitable for live-cell imaging or proteomics applications where more stable and selective bioorthogonal reagents are required. Its primary role in a biological context is for the derivatization of isolated biomolecules or metabolites for analytical purposes, such as mass spectrometry. For instance, the methylation of phosphonic acids, which are hydrolysis products of nerve agents, allows for their detection and identification by GC-MS.[10]

Safety and Handling

This compound tetrafluoroborate is a powerful alkylating agent and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[3] While it is a solid and less volatile than some other potent methylating agents, appropriate personal protective equipment, including gloves and safety glasses, should always be worn. Upon contact with water, it hydrolyzes to form dimethyl ether, methanol, and tetrafluoroboric acid.[3]

Conclusion

This compound tetrafluoroborate is a highly effective and reliable reagent for electrophilic methylation in organic synthesis. Its strong electrophilicity, driven by the this compound cation, enables the methylation of a diverse range of nucleophiles via an S(_N)2 mechanism. While its application as a direct probe in biological systems is limited by its reactivity, its utility in the synthesis of complex molecules for drug development and for the derivatization of analytes for detection remains invaluable. A thorough understanding of its reactivity, proper handling techniques, and appropriate reaction conditions is crucial for its successful and safe implementation in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. This compound-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. osti.gov [osti.gov]

A Technical Guide on the Reaction of Trimethyloxonium Salts with Atmospheric Moisture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between trimethyloxonium salts, specifically this compound tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻), and atmospheric moisture. This compound salts, also known as Meerwein's salts, are powerful and widely utilized electrophilic methylating agents in organic synthesis.[1] Their high reactivity, however, is matched by a significant sensitivity to water, which presents challenges in their storage, handling, and application. Understanding the nature of this reaction is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.

Reaction Pathway: Hydrolysis

This compound tetrafluoroborate is a white crystalline solid that rapidly decomposes upon exposure to atmospheric moisture.[2] The reaction is a hydrolysis process where water acts as a nucleophile, attacking one of the electrophilic methyl groups of the this compound cation. This leads to the cleavage of a carbon-oxygen bond and the formation of dimethyl ether and methanol. The tetrafluoroborate anion ([BF₄]⁻) combines with the proton from the water molecule to form tetrafluoroboric acid (HBF₄).[2][3]

The overall reaction is as follows:

[(CH₃)₃O]⁺[BF₄]⁻ + H₂O → (CH₃)₂O + CH₃OH + HBF₄[2]

This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the oxygen atom of the water molecule attacks a methyl carbon, with dimethyl ether acting as the leaving group.

Caption: Hydrolysis of this compound tetrafluoroborate.

Data Presentation: Physical and Stability Properties

| Property | Value / Description | Citations |

| Chemical Formula | [(CH₃)₃O]⁺[BF₄]⁻ | [2] |

| Molar Mass | 147.91 g/mol | [4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 179.6–180.0 °C (dec.) (Varies with preparation method) | [5] |

| Solubility | Soluble in nitromethane, liquid sulfur dioxide. Used as a suspension in dichloromethane or dichloroethane. Reacts with water. | [3][5] |

| Stability | Highly sensitive to atmospheric moisture; hygroscopic. Reacts violently with water. Should be stored under an inert atmosphere at low temperatures (−20 °C). | [2][4][6][7][8] |

| Handling Considerations | Can be handled in the open atmosphere for brief periods for tasks like weighing, but reactions should be conducted under dry, inert conditions. | [5][7] |

| Decomposition Products | Upon reaction with water: Dimethyl ether, methanol, tetrafluoroboric acid. Thermal decomposition may yield CO, CO₂, and hydrogen fluoride. | [2][4] |

Experimental Protocols: Safe Handling, Use, and Quenching

Given the high reactivity of this compound tetrafluoroborate with water, adherence to strict anhydrous and inert atmosphere techniques is mandatory for its successful use.

Protocol for Handling and Use in a Methylation Reaction

This protocol outlines the steps for using the reagent while minimizing exposure to atmospheric moisture.

-

Glassware and Equipment Preparation:

-

All glassware (reaction flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C for several hours and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Assemble the apparatus while hot and maintain a positive pressure of inert gas.

-

Use septa and cannulation techniques for liquid transfers.

-

-

Reagent Handling and Transfer:

-

Allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]

-

For small-scale reactions, quickly weigh the required amount of this compound tetrafluoroborate in the open air and immediately transfer it to the reaction flask under a positive flow of inert gas.[9][10]

-

For larger quantities or when maximum precision is required, conduct the weighing and transfer inside a glovebox.

-

After dispensing, flush the reagent bottle with inert gas before sealing and returning it to cold storage (−20 °C).[10]

-

-

Reaction Setup:

-

Charge the reaction flask containing the substrate with an appropriate anhydrous solvent (e.g., dichloromethane, dichloroethane).

-

Add the pre-weighed this compound tetrafluoroborate to the stirred solution. The salt may be used as a suspension if solubility is low.[5]

-

Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.

-

Protocol for Quenching

At the end of the reaction, any excess this compound salt must be safely neutralized.

-

Initial Cooling:

-

Cool the reaction mixture in an ice bath (0 °C) to moderate the exothermic quenching reaction.

-

-

Slow Addition of a Protic Solvent:

-

While stirring vigorously, slowly add a protic solvent such as methanol or ethanol dropwise. This will react with the remaining oxonium salt.

-

After the initial alcohol quench, water or an aqueous basic solution (e.g., saturated sodium bicarbonate) can be slowly added to complete the quench and neutralize the acidic byproducts.[10]

-

-

Workup:

-

Proceed with the standard aqueous workup, separating the organic and aqueous layers.

-

Conclusion

This compound tetrafluoroborate is a highly effective methylating agent whose utility is intrinsically linked to its high reactivity. This reactivity extends to a vigorous and rapid decomposition in the presence of atmospheric moisture, yielding dimethyl ether, methanol, and corrosive tetrafluoroboric acid. While quantitative kinetic data on this hydrolysis is scarce, qualitative observations confirm the necessity of meticulous handling under anhydrous and inert conditions. By following stringent experimental protocols for storage, handling, and quenching, researchers can safely and effectively utilize this powerful reagent, minimizing degradation and ensuring the integrity of their synthetic endeavors.

References

- 1. The alkaline hydrolysis of some tri-(2-thienyl)phosphonium salts. Inductive effects on the rate of nucleophilic attack at phosphorus - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Account Suspended [staffsites.sohag-univ.edu.eg]

- 4. d-nb.info [d-nb.info]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Characterization of ester hydrolysis in terms of microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Discovery and Enduring Legacy of Meerwein's Salts: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of Meerwein's salts.

Introduction

Meerwein's salts, powerful trialkyloxonium tetrafluoroborates, have been indispensable tools in organic synthesis for nearly a century.[1] Named after their discoverer, German chemist Hans Meerwein, these crystalline solids, most notably triethyloxonium tetrafluoroborate and trimethyloxonium tetrafluoroborate, are highly effective and reactive alkylating agents.[1] Their ability to alkylate even weakly nucleophilic substrates has cemented their importance in the synthesis of a vast array of organic molecules, from simple esters to complex pharmaceutical intermediates. This guide provides a comprehensive overview of the history, synthesis, properties, and reaction mechanisms associated with these remarkable reagents.

A Historical Perspective: The Pioneering Work of Hans Meerwein

Hans Meerwein (1879-1965) was a prominent German chemist whose work laid much of the groundwork for modern physical organic chemistry.[2][3] His research interests were broad, encompassing reaction mechanisms, carbonium ion chemistry, and the development of new synthetic methods.[2] Several important reactions and reagents bear his name, including the Meerwein–Ponndorf–Verley reduction and the Wagner–Meerwein rearrangement.[3]

The discovery of trialkyloxonium salts was a significant milestone in his career. In a seminal 1937 publication in the Journal für Praktische Chemie, Meerwein and his colleagues detailed the synthesis and characterization of these novel compounds. This work stemmed from his broader investigations into the reactivity of ethers in the presence of strong Lewis acids. He demonstrated that the reaction of boron trifluoride etherate with an ether and a co-reagent like epichlorohydrin could generate stable and isolable oxonium salts. This discovery provided chemists with a new class of powerful alkylating agents, surpassing the reactivity of traditional alkyl halides and sulfates.

Synthesis of Meerwein's Salts: Experimental Protocols

The most common and efficient method for the preparation of Meerwein's salts involves the reaction of a boron trifluoride etherate complex with an excess of the corresponding ether and epichlorohydrin. The following are detailed protocols adapted from the trusted repository Organic Syntheses.

Preparation of Triethyloxonium Tetrafluoroborate [(CH₃CH₂)₃O]⁺[BF₄]⁻

This procedure outlines the synthesis of triethyloxonium tetrafluoroborate, a colorless, hygroscopic crystalline solid.[4]

Experimental Protocol:

-

Apparatus Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube. All glassware must be oven-dried at 110°C, assembled while hot, and allowed to cool in a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with 500 mL of sodium-dried diethyl ether and 284 g (252 mL, 2.00 moles) of freshly distilled boron trifluoride etherate.

-

Addition of Epichlorohydrin: To the stirred solution, 140 g (119 mL, 1.51 moles) of epichlorohydrin is added dropwise from the dropping funnel at a rate sufficient to maintain a gentle reflux (approximately 1 hour).

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional hour and then allowed to stand at room temperature overnight. A crystalline mass of triethyloxonium tetrafluoroborate will precipitate.

-

Isolation of the Product: The supernatant ether is carefully removed from the crystalline product using a filter stick while maintaining a nitrogen atmosphere to prevent the ingress of moisture.

-

Washing and Drying: The crystals are washed with three 500-mL portions of sodium-dried diethyl ether. The flask is then transferred to a dry box, and the triethyloxonium tetrafluoroborate is collected on a sintered-glass filter and bottled under a stream of dry nitrogen.

Yield: 244–272 g (85–95%).[4]

Preparation of this compound Tetrafluoroborate [(CH₃)₃O]⁺[BF₄]⁻

This protocol describes the synthesis of this compound tetrafluoroborate, a white crystalline solid.[1]

Experimental Protocol:

-

Apparatus Setup: A 500-mL, three-necked flask is fitted with a mechanical stirrer, a Dewar condenser connected to a nitrogen source and a bubbler, and a gas inlet tube connected to a source of dry dimethyl ether.

-

Charging the Flask: The flask is charged with 80 mL of dichloromethane and 38.4 g (33.3 mL, 0.271 mole) of boron trifluoride diethyl etherate. A nitrogen atmosphere is established, and the condenser is filled with a dry ice-acetone mixture.

-

Addition of Dimethyl Ether: With gentle stirring, dry dimethyl ether is passed into the solution until approximately 75 mL has condensed.

-

Addition of Epichlorohydrin: The gas inlet tube is replaced with a pressure-equalizing dropping funnel containing 28.4 g (24.1 mL, 0.307 mole) of epichlorohydrin. The epichlorohydrin is added dropwise with vigorous stirring over a 15-minute period.

-

Reaction Completion: The mixture is stirred overnight under a nitrogen atmosphere.

-

Isolation and Washing: The stirrer is replaced by a filter stick, and the supernatant liquid is drawn off from the crystalline product under a nitrogen atmosphere. The salt is then washed with two 100-mL portions of anhydrous dichloromethane followed by two 100-mL portions of sodium-dried diethyl ether.

-

Drying: The product is dried by passing a stream of nitrogen over the salt until the odor of ether is no longer detectable.

Yield: 28–29 g (92.5–96.5%).[1]

Quantitative Data

The physical and spectroscopic properties of Meerwein's salts are crucial for their characterization and safe handling. The following tables summarize key quantitative data for the two most common salts.

| Property | Triethyloxonium Tetrafluoroborate | This compound Tetrafluoroborate |

| Molecular Formula | C₆H₁₅BF₄O | C₃H₉BF₄O |

| Molecular Weight | 189.99 g/mol | 147.91 g/mol |

| Appearance | Colorless, hygroscopic crystalline solid | White to off-white crystalline solid |

| Melting Point | 91–92 °C (dec.)[4] | 179.6–180.0 °C (dec.)[1] |

| 84.0–89.0 °C[2] | ~200 °C[5] | |

| 96–97 °C[6] | ||

| Solubility | Soluble in dichloromethane | Soluble in nitrobenzene, nitromethane, chloroform, hot acetone, liquid sulfur dioxide. Slightly soluble in dichloromethane. Insoluble in most common organic solvents.[5] |

| ¹H NMR (δ, ppm) | 1.63 (t, 9H), 4.73 (q, 6H) in CD₂Cl₂ | 4.54 (s, 9H) in liquid SO₂[1] |

| ¹³C NMR (δ, ppm) | 7.9, 77.2 in CD₂Cl₂ | 78.8 in CD₂Cl₂/SO₂ |

Note: Melting points can vary depending on the purity of the sample and the method of determination.[1]

Reaction Mechanisms and Visualizations

The utility of Meerwein's salts stems from their powerful electrophilic nature. The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways involved in their synthesis and application.

Synthesis of Trialkyloxonium Tetrafluoroborate

The formation of Meerwein's salts proceeds through a series of steps initiated by the Lewis acidic boron trifluoride.

Caption: General workflow for the synthesis of Meerwein's salts.

Detailed Mechanism of Trialkyloxonium Salt Formation

The reaction is initiated by the coordination of the Lewis acidic boron trifluoride to the oxygen of epichlorohydrin, activating it towards nucleophilic attack by an ether molecule. A second ether molecule then acts as a nucleophile to displace the newly formed alkoxide, leading to the trialkyloxonium salt.

Caption: Step-by-step formation of a trialkyloxonium salt.

Alkylation of a Nucleophile by a Meerwein's Salt

Meerwein's salts are potent alkylating agents due to the highly electrophilic nature of the alkyl groups attached to the positively charged oxygen atom. The reaction with a nucleophile proceeds via a classic Sₙ2 mechanism.

Caption: Sₙ2 alkylation of a nucleophile by a Meerwein's salt.

Conclusion

The discovery of Meerwein's salts by Hans Meerwein revolutionized the field of organic synthesis by providing a powerful and versatile class of alkylating agents. Their ability to react with a wide range of nucleophiles under relatively mild conditions has made them invaluable in both academic research and industrial applications, including drug development. A thorough understanding of their history, synthesis, and reactivity, as detailed in this guide, is essential for any scientist working in the field of organic chemistry. The continued application and exploration of these remarkable reagents are a testament to the enduring legacy of Hans Meerwein's pioneering work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triethyloxonium tetrafluoroborate, 95% | Fisher Scientific [fishersci.ca]

- 3. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound Tetrafluoroborate CAS#: 420-37-1 [m.chemicalbook.com]

- 6. Triethyloxonium tetrafluoroborate CAS#: 368-39-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Storage and Shelf-Life of Trimethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2] Its high reactivity, however, necessitates stringent storage and handling protocols to ensure its stability, efficacy, and the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the storage and management of this compound tetrafluoroborate, including quantitative storage parameters, handling workflows, and safety precautions.

Physicochemical Properties and Stability

This compound tetrafluoroborate is a white, crystalline solid that is highly sensitive to moisture.[1][2] The primary mode of degradation is through hydrolysis, where the compound reacts violently with water to form dimethyl ether, methanol, and tetrafluoroboric acid.[1] This reaction not only deactivates the reagent but also produces corrosive byproducts.[1] Thermal decomposition can also occur, leading to the release of irritating and toxic gases, including hydrogen fluoride, carbon monoxide, and carbon dioxide.[3][4]

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity and extending the shelf-life of this compound tetrafluoroborate. The key principle is the rigorous exclusion of atmospheric moisture. Below is a summary of recommended storage conditions based on information from various suppliers and publications.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | -20°C to +8°C | To minimize thermal decomposition and slow down any potential degradation pathways. Specific recommendations include refrigerated[3][4] and freezer storage at -20°C[1][5][6] or +2°C to +8°C[7]. | [1][3][4][5][6][7] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture, which leads to rapid hydrolysis.[1][2][5] | [1][2][5] |

| Container | Tightly sealed, preferably the original manufacturer's container. | To provide a physical barrier against moisture ingress.[2][3][4][5] | [2][3][4][5] |

| Location | Dry, cool, and well-ventilated area designated for corrosive materials. | To ensure a stable external environment and to mitigate the effects of any potential leaks or spills.[3][4][8] | [3][4][8] |

| Incompatible Materials | Water/moist air, strong oxidizing agents. | Reacts violently with water and can have adverse reactions with strong oxidizers.[3][4] | [3][4] |

Shelf-Life Considerations

The shelf-life of this compound tetrafluoroborate is not definitively established with a fixed expiration date by all manufacturers.[6][9] Its stability is highly contingent on the initial purity of the material and the strict adherence to proper storage and handling procedures. Some sources suggest a shelf-life of at least a few weeks when stored at 0-5°C under dry conditions.[10] However, for long-term storage, it is crucial to maintain an inert atmosphere and low temperature. If a retest or expiration date is not provided on the Certificate of Analysis (COA), it is recommended to assess the purity of the reagent before use, especially if it has been stored for an extended period or if there is any suspicion of moisture exposure.[6][9]

Experimental Protocol: General Purity Assessment

Objective: To determine the purity of a stored sample of this compound tetrafluoroborate.

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable method for assessing the purity of this compound.

Procedure:

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully transfer a small, accurately weighed sample of this compound tetrafluoroborate into a dry NMR tube.

-

Solvent Selection: Use a dry, deuterated solvent in which the compound is soluble and that does not react with it. Suitable solvents include deuterated acetonitrile (CD₃CN) or deuterated nitromethane (CD₃NO₂).

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample.

-

Data Analysis:

-

The ¹H NMR spectrum of pure this compound tetrafluoroborate should exhibit a sharp singlet corresponding to the nine equivalent protons of the three methyl groups.

-

The presence of impurities, such as methanol or dimethyl ether (from hydrolysis), will be indicated by the appearance of their characteristic signals.

-

Integration of the signals can be used to quantify the level of impurities relative to the main compound.

-

Handling and Use Workflow

Due to its reactivity and moisture sensitivity, a systematic workflow should be followed when handling this compound tetrafluoroborate.

Caption: A logical workflow for the safe handling of this compound tetrafluoroborate.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][8]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or decomposition products.[2][3][4]

-

Moisture Avoidance: Rigorously exclude water and moisture from all aspects of handling and storage.[3][4][5]

-

Spill Management: In case of a spill, avoid direct contact with water.[3][4] Sweep up the solid material, and place it in a suitable container for disposal.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[4][8]

Decomposition Pathway

The primary decomposition pathway for this compound tetrafluoroborate is hydrolysis.

Caption: The hydrolysis reaction of this compound tetrafluoroborate.

By adhering to these stringent storage and handling guidelines, researchers can ensure the continued efficacy and safety of this valuable synthetic reagent.

References

- 1. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 三甲基氧鎓四氟硼酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 三甲基氧鎓四氟硼酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: O-Methylation of Carboxylic Acids Using Trimethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylation of carboxylic acids is a fundamental transformation in organic synthesis, crucial for producing methyl esters used as intermediates, protecting groups, and final products in the pharmaceutical and chemical industries. While various methods exist, the use of trimethyloxonium tetrafluoroborate, a powerful methylating agent also known as Meerwein's salt, offers a mild and efficient alternative for the esterification of carboxylic acids, particularly for substrates sensitive to acidic conditions.[1][2] This reagent is a strong electrophilic methylating agent, more potent than methyl sulfonate esters like methyl triflate.[1] this compound tetrafluoroborate is a white solid that is sensitive to moisture and should be handled under an inert atmosphere.[1][3]

This document provides detailed application notes and experimental protocols for the O-methylation of carboxylic acids using this compound tetrafluoroborate.

Reaction Mechanism

The reaction proceeds via an initial acid-base reaction between the carboxylic acid and a non-nucleophilic base, such as diisopropylethylamine, to generate a carboxylate anion. This is followed by the nucleophilic attack of the carboxylate on the electrophilic methyl group of the this compound cation to yield the corresponding methyl ester.

Caption: Reaction mechanism for O-methylation of carboxylic acids.

Experimental Workflow

The general workflow for the O-methylation of a carboxylic acid using this compound tetrafluoroborate involves the reaction setup under an inert atmosphere, followed by a work-up procedure to isolate and purify the methyl ester product.

Caption: General experimental workflow for O-methylation.

Applications and Substrate Scope

This method is applicable to a wide variety of carboxylic acids, including those with sensitive functional groups that might not be compatible with harsher esterification conditions.[4] High yields are generally obtained for both simple and complex carboxylic acids.